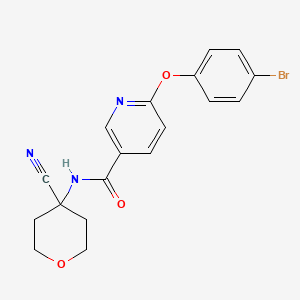

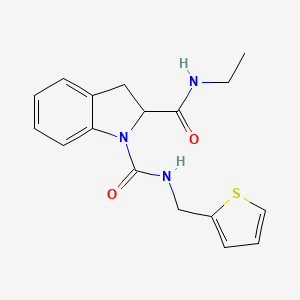

N2-ethyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N2-ethyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide” is a chemical compound that is part of the indoline family . Indoline structures are commonly found in natural and synthetic compounds with medicinal value . The indoline structure exists in a huge number of natural products, but drugs with indoline have only been formally studied in recent years .

Synthesis Analysis

The synthesis of indoline derivatives has attracted increasing attention in recent years . A straightforward protocol for the synthesis of functionalized thieno[2,3-b]indoles by base-mediated [3 + 2]-annulation of indoline-2-thione with Morita Baylis Hillman and Rauhut Currier adducts of nitroalkenes is described . This strategy is valuable due to its complete regioselectivity, broad substrate scope, and mild reaction conditions .Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis

The indoline skeleton could be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .科学的研究の応用

- Results : Compounds 4a and 4f exhibited excellent fungicidal activities against cucumber downy mildew (CDM) in greenhouse assays. Compound 4f, in particular, demonstrated promising efficacy in field trials, outperforming commercial fungicides like flumorph and mancozeb .

- Exploration : Further studies may explore their interactions with biological targets, pharmacokinetics, and potential applications in disease treatment .

Fungicidal Activity

Medicinal Chemistry

Antimicrobial Properties

将来の方向性

With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

作用機序

Target of Action

The primary target of N2-ethyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis, making it an attractive target for antitubercular agents .

Mode of Action

N2-ethyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide interacts with MmpL3, inhibiting its function . This interaction disrupts the normal functioning of the cell wall biosynthesis, leading to the growth inhibition of Mycobacterium tuberculosis .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting MmpL3, the compound disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall . This disruption leads to a weakened cell wall, inhibiting the growth of the bacteria .

Pharmacokinetics

The compound’s selective activity towards mycobacterium tuberculosis over mammalian cells suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the growth inhibition of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound weakens the bacterial cell wall, inhibiting the growth of the bacteria .

特性

IUPAC Name |

2-N-ethyl-1-N-(thiophen-2-ylmethyl)-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-2-18-16(21)15-10-12-6-3-4-8-14(12)20(15)17(22)19-11-13-7-5-9-23-13/h3-9,15H,2,10-11H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZZIFHRGKYLDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-ethyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B2841948.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2841950.png)

![1-(2,6-Difluorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2841953.png)

![3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B2841964.png)

![4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenoxy]methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2841965.png)